2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSIVMBXRSMJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes to 2 2 4 Chlorophenyl 1,3 Oxazol 4 Yl Acetic Acid
Classical Oxazole (B20620) Synthesis Approaches
The formation of the 1,3-oxazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing reliable routes to this scaffold.
The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus pentoxide. The general mechanism involves the intramolecular condensation of the enol form of the ketone onto the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring.
Modifications to the classical Robinson-Gabriel synthesis have been developed to improve yields, expand substrate scope, and introduce milder reaction conditions. For instance, the use of trifluoroacetic anhydride (B1165640) as a cyclodehydrating agent has been reported. wikipedia.org Furthermore, one-pot procedures combining the formation of the 2-acylamino ketone intermediate with the subsequent cyclization have been developed, streamlining the synthetic process. nih.gov A notable extension involves the use of amino acid derivatives, which can be oxidized to β-keto amides and then cyclodehydrated to form substituted oxazoles. wikiwand.com
Table 1: Common Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Reference |
|---|---|---|
| Concentrated Sulfuric Acid | Heating | wikipedia.org |
| Phosphorus Pentoxide | Heating in an inert solvent | wikipedia.org |
| Phosphorus Oxychloride | Heating, often with a base | ekb.eg |
| Trifluoroacetic Anhydride | Milder conditions, often in ethereal solvents | wikipedia.org |
Condensation reactions provide alternative pathways to the 1,3-oxazole ring. A common approach involves the reaction of α-haloketones with primary amides. This method, often referred to as the Bredereck synthesis, is versatile for the preparation of 2,4-disubstituted oxazoles. ijpsonline.com The reaction proceeds through initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration.
Another significant condensation method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. ijpsonline.com This reaction typically involves the condensation of TosMIC with an aldehyde in the presence of a base to form a 5-substituted oxazole. This method is particularly useful for accessing oxazoles with a substituent at the 5-position.
Cyclodehydration is a key step in many oxazole syntheses, including the Robinson-Gabriel method. wikipedia.org This process involves the removal of a molecule of water from a precursor to form the aromatic oxazole ring. Various reagents can be employed to facilitate this dehydration, ranging from strong mineral acids to milder reagents.
For example, the cyclization of β-hydroxy amides can be achieved using reagents like the Dess-Martin periodinane to first oxidize the alcohol to a ketone, which then undergoes cyclodehydration. researchgate.net Phosphorus oxychloride is another effective cyclodehydrating agent, particularly for converting 2-acylamino ketones to oxazoles. ekb.eg
Specific Routes to 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid and Analogues
The synthesis of the target molecule, this compound, typically involves the initial preparation of a corresponding ester, which is subsequently hydrolyzed to the carboxylic acid.
A common strategy for obtaining the final acetic acid is through the hydrolysis of its corresponding ethyl or methyl ester. For instance, a known synthesis for a structurally similar compound, 2-[2-(4-chlorophenyl)-5-n-pentyl-4-oxazolyl]acetic acid, involves the hydrolysis of ethyl 2-[2-(4-chlorophenyl)-5-n-pentyl-4-oxazolyl]acetate. prepchem.com This hydrolysis is typically carried out under basic conditions, for example, by treating the ester with potassium hydroxide (B78521) in a mixture of methanol (B129727) and water. prepchem.com The resulting carboxylate salt is then neutralized with an acid to afford the final carboxylic acid product.
Table 2: Example of Ester Hydrolysis to an Oxazole Acetic Acid Derivative
| Starting Material | Reagents | Product | Yield | Reference |
|---|
This pathway highlights a reliable method for the final step in the synthesis of this compound, assuming the precursor ester, ethyl 2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]acetate, is accessible.
The synthesis of the key precursor, likely an ethyl ester of the target compound, can be envisioned through classical oxazole formation strategies. A plausible route would involve the reaction of 4-chlorobenzamide (B146232) with a suitable β-keto ester, such as ethyl 4-bromoacetoacetate or ethyl 4-chloroacetoacetate.
The synthesis of ethyl 4-haloacetoacetates can be achieved through various methods, including the halogenation of diketene (B1670635) followed by reaction with ethanol. patsnap.com The reaction between 4-chlorobenzamide and ethyl 4-haloacetoacetate would proceed via an initial N-acylation or N-alkylation followed by a cyclodehydration step, consistent with the principles of the Robinson-Gabriel synthesis, to form the ethyl 2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]acetate.
An alternative approach to the oxazole ring involves the reaction of an α-diazoketone with an amide, catalyzed by a transition metal such as copper(II) triflate. ijpsonline.com The design of precursors often focuses on commercially available or readily synthesizable starting materials. For the target molecule, 4-chlorobenzoic acid or its derivatives serve as the source for the 2-(4-chlorophenyl) moiety of the oxazole.
Optimization of Reaction Conditions and Yields
The efficiency of oxazole synthesis is highly dependent on reaction conditions. Key parameters that are frequently optimized include the choice of solvent, base, catalyst, and temperature. Studies on various oxazole syntheses demonstrate that a systematic approach to optimizing these variables is crucial for maximizing product yield and minimizing reaction time.
For instance, in copper-catalyzed oxazole synthesis, solvent-free (neat) conditions have been shown to be superior to solvents like CH3CN, CHCl3, or CH2Cl2. researchgate.net Temperature is also a critical factor; the same study found that 60°C was optimal, with lower or higher temperatures resulting in significantly reduced yields. researchgate.net In other methods, such as those proceeding from carboxylic acids, the selection of the base and solvent is paramount. Dichloromethane (CH2Cl2) has been identified as a superior solvent, and 4-dimethylaminopyridine (B28879) (DMAP) as a highly effective base, providing excellent yields in short reaction times when heated to 40°C. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool for optimization, dramatically reducing reaction times from hours to minutes and often improving yields. acs.org
Table 1: Optimization of Reaction Conditions for Oxazole Synthesis
| Parameter | Variation | Observation | Yield (%) | Reference |
|---|---|---|---|---|
| Solvent | Neat (Solvent-free) | Optimal for Cu(I) catalyzed reaction | 77% | researchgate.net |
| CH3CN, CHCl3, CH2Cl2 | Lower yields or no product formation | <20% | researchgate.net | |
| Dichloromethane (CH2Cl2) | Optimal for DMAP-Tf mediated synthesis | 96% | nih.gov | |
| DMSO, THF, 1,4-dioxane | Less effective than CH2Cl2 | <90% | nih.gov | |
| Temperature | 40°C | Decreased yield | 31% | researchgate.net |
| 60°C | Optimal temperature for Cu(I) catalyst | 77% | researchgate.net | |
| 80°C | Decreased yield due to side reactions | 60% | researchgate.net | |
| 40°C | Optimal for DMAP-Tf mediated synthesis | 96% | nih.gov | |
| Base | DABCO | Moderate yield | 47% | nih.gov |
| DBU | Trace product detected | <5% | nih.gov | |
| DMAP | Excellent yield | 96% | nih.gov | |
| K3PO4 (2 equiv) | High yield under microwave conditions | 96% | acs.org | |
| Catalyst Loading | 2 mol% | Low conversion | 36% | researchgate.net |
| 5 mol% | Moderate conversion | 51% | researchgate.net | |
| 10 mol% | Optimal conversion | 77% | researchgate.net |
Novel Synthetic Strategies for 1,3-Oxazole-4-acetic Acid Scaffolds
Research into heterocyclic chemistry continues to produce novel and more efficient methods for constructing the oxazole core, driven by the demand for molecular diversity in drug discovery.
One-Pot Reaction Procedures
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is a powerful one-pot method for creating 5-substituted oxazoles from aldehydes. mdpi.comnih.gov This has been adapted to produce 4,5-disubstituted oxazoles by reacting TosMIC, aldehydes, and aliphatic halides in a single pot, often using environmentally benign ionic liquids as recyclable solvents. organic-chemistry.org
Another sophisticated one-pot strategy combines an Ugi multicomponent reaction with a subsequent Robinson-Gabriel cyclodehydration. nih.gov This sequence allows for the rapid assembly of complex 2,4,5-trisubstituted oxazoles from four simple starting materials in a single, streamlined process. nih.gov
Metal-Catalyzed Coupling Reactions in Oxazole Synthesis
Transition-metal catalysis has revolutionized the functionalization of heterocyclic rings. Palladium- and copper-catalyzed cross-coupling reactions are instrumental in synthesizing complex oxazole derivatives that are otherwise difficult to access. tandfonline.com These methods allow for the direct arylation, alkenylation, or alkynylation of the oxazole core. organic-chemistry.org For example, palladium-catalyzed Suzuki-Miyaura and Stille couplings can be used to introduce aryl or heteroaryl groups at specific positions on a pre-formed oxazole ring. mdpi.comnih.gov Furthermore, direct C-H activation provides a highly atom-economical route to functionalize the oxazole nucleus without the need for pre-halogenation, enabling the coupling of a wide range of aryl and heteroaryl halides with the oxazole scaffold. organic-chemistry.org
Stereoselective Synthesis Approaches for Analogues
The development of stereoselective methods is crucial for producing chiral analogues for biological evaluation. While the core of this compound is achiral, analogues with chiral centers, particularly at the α-carbon of the acetic acid side chain, are of significant interest. Asymmetric synthesis of such analogues can be achieved through various strategies. One notable approach is the use of chiral catalysts in Ugi-type multicomponent reactions. For instance, a cinchona alkaloid squaramide-catalyzed asymmetric Ugi reaction of isocyanoacetates has been developed to access chiral oxazole-substituted tetrahydroisoquinolines, demonstrating a pathway to enantiomerically enriched oxazole derivatives. aip.org
Impurity Profiling and Purification Techniques in Synthesis
The synthesis of any active pharmaceutical ingredient (API) is invariably accompanied by the formation of impurities. simsonpharma.com Impurity profiling—the identification, quantification, and characterization of these unwanted substances—is a critical component of chemical process development to ensure the final compound's quality and safety. nih.govijpsonline.com
In the multi-step synthesis of this compound, impurities can arise from several sources:
Starting Materials: Unreacted 4-chlorobenzamide or ethyl 4-halo-3-oxobutanoate.
Intermediates: Incomplete hydrolysis of the ethyl ester precursor, leaving residual ethyl 2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]acetate.
By-products: Compounds resulting from side reactions, such as over-reaction, rearrangement, or dimerization.
Reagents and Solvents: Residual reagents, catalysts, and solvents used throughout the synthesis. ijcrt.org
Standard purification techniques are employed to remove these impurities. The primary method for purifying the final product and its intermediates is typically column chromatography on silica (B1680970) gel. africanjournalofbiomedicalresearch.comresearchgate.net This technique separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the target molecule. Following chromatographic purification, recrystallization from a suitable solvent system (e.g., n-hexane and ethyl acetate) is often used to obtain the final compound in high purity. africanjournalofbiomedicalresearch.com The purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), while the structure is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). simsonpharma.comresearchgate.net
Structural Modification and Derivatization of 2 2 4 Chlorophenyl 1,3 Oxazol 4 Yl Acetic Acid
Design and Synthesis of 1,3-Oxazole-4-acetic Acid Derivatives
The core structure of 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid offers several sites for chemical modification, including the 2-phenyl position, the acetic acid moiety, and the oxazole (B20620) ring itself. Researchers have systematically altered these positions to create a diverse library of derivatives.
Modifications at the 2-Phenyl Position
For instance, the synthesis of 2-aryl-oxazole derivatives can be achieved through various synthetic routes, including the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. By starting with different aromatic aldehydes, a range of substituents can be introduced on the phenyl ring at the 2-position of the oxazole.
| Derivative | R Group on Phenyl Ring | Synthetic Method | Reference |
| 2-[2-(Phenyl)-1,3-oxazol-4-yl]acetic acid | H | Robinson-Gabriel | N/A |
| 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetic acid | 4-OCH₃ | Condensation/Cyclization | sci-hub.se |
| 2-[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]acetic acid | 4-NO₂ | Condensation/Cyclization | nih.gov |
| 2-[2-(3,4-Dichlorophenyl)-1,3-oxazol-4-yl]acetic acid | 3,4-diCl | Condensation/Cyclization | N/A |
Alterations to the Acetic Acid Moiety
The acetic acid side chain at the 4-position of the oxazole ring is another key site for derivatization. The carboxylic acid group can be converted into a variety of functional groups, such as esters and amides, to modulate the compound's physicochemical properties.
The synthesis of these derivatives typically starts from the parent acetic acid. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide derivatives are commonly synthesized by activating the carboxylic acid (e.g., converting it to an acyl chloride) and then reacting it with a desired amine.
A study on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles demonstrated the synthesis of various acetamide derivatives. For instance, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide was synthesized, showcasing the conversion of a related acetic acid moiety into a substituted amide. biointerfaceresearch.com
| Derivative Type | Functional Group | General Synthetic Approach |
| Esters | -COOR | Esterification of the carboxylic acid |
| Amides | -CONR₂ | Acylation of an amine with the activated carboxylic acid |
| Hydrazides | -CONHNH₂ | Reaction of the ester with hydrazine hydrate |
Substitutions on the Oxazole Ring
Direct substitution on the oxazole ring of this compound allows for the introduction of various functional groups, further expanding the chemical space of its derivatives. The C5 position of the oxazole ring is a common site for such modifications.
One notable example is the introduction of a sulfonyl group. A series of 2-aryl-4-arylsulfonyl-1,3-oxazoles have been synthesized, where different arylsulfonyl groups were introduced at the 4-position, while the acetic acid precursor was attached at the 5-position. biointerfaceresearch.com Another approach involves the synthesis of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides, demonstrating that halogenation of the oxazole ring is a feasible modification. researchgate.net
| Position of Substitution | Substituent | Synthetic Strategy |
| C5 | Arylsulfanyl | Reaction with arylsulfenyl chlorides |
| C5 | Chloro | Chlorination of a suitable precursor |
| C4 | Arylsulfonyl | From multicenter substrates |
Exploration of Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry. In the context of this compound, the central 1,3-oxazole ring has been replaced with other five-membered heterocycles like thiazole (B1198619) and oxadiazole to investigate the impact of such changes on the molecule's properties.
Thiazole Analogues (e.g., 1,3-thiazol-4-yl acetic acid derivatives)
The 1,3-thiazole ring is a common bioisostere of the 1,3-oxazole ring, with the oxygen atom being replaced by a sulfur atom. This substitution can lead to changes in bond angles, electronic distribution, and metabolic stability. The direct thiazole analogue, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, has been synthesized and investigated. targetmol.comsemanticscholar.org
The synthesis of these thiazole analogues often follows the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. For instance, reacting 4-chlorophenacyl bromide with a suitable thioamide can yield the 2-(4-chlorophenyl)thiazole core, which can then be further elaborated to introduce the acetic acid moiety at the 4-position.
A variety of 2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives have also been synthesized, showcasing further modifications on the thiazole ring and at the 2-position. researchgate.net
| Thiazole Analogue | Key Structural Feature | Synthetic Method |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | Direct S for O replacement | Hantzsch thiazole synthesis |
| N-(4-(4-Chlorophenyl)thiazol-2-yl)acetamide derivatives | Amide linkage at C2 | Multistep synthesis from 4-(4-chlorophenyl)thiazol-2-amine |
Oxadiazole Analogues (e.g., 1,2,4-oxadiazol-5-yl acetic acid derivatives)
Oxadiazole rings, which exist in several isomeric forms (1,2,4-oxadiazole, 1,3,4-oxadiazole (B1194373), etc.), are also explored as bioisosteric replacements for the oxazole ring. These heterocycles can mimic the electronic and steric properties of the oxazole ring while potentially offering different metabolic profiles.
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with orthoesters. For example, derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol have been synthesized and further derivatized. researchgate.netslideshare.net
The synthesis of 1,2,4-oxadiazoles typically proceeds through the reaction of an amidoxime with a carboxylic acid derivative. The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a known example of such a bioisosteric replacement. semanticscholar.org
| Oxadiazole Isomer | Linkage to Acetic Acid | General Synthetic Route |
| 1,3,4-Oxadiazole | C2 | Cyclization of diacylhydrazines |
| 1,2,4-Oxadiazole | C5 | Amidoxime and carboxylic acid condensation |
Other Heterocyclic Replacements
Bioisosteric replacement of the central 1,3-oxazole ring in this compound with other five-membered heterocycles is a common strategy to modulate the compound's physicochemical and biological properties. The goal of such replacements is to retain or improve the desired biological activity while potentially altering characteristics like metabolic stability, solubility, and target-binding interactions.
One of the most explored bioisosteric replacements for the oxazole moiety is the 1,3,4-oxadiazole ring. The synthesis of analogous compounds where the 1,3-oxazole is replaced by a 1,3,4-oxadiazole has been reported in the literature. These derivatives are often synthesized from 4-chlorobenzoic acid, which serves as a precursor to introduce the 4-chlorophenyl group. The general synthetic route involves the conversion of 4-chlorobenzoic acid to a corresponding hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring. The acetic acid side chain is subsequently introduced at the appropriate position.
Another heterocyclic system that has been investigated as a replacement for the oxazole ring is the 1,3-thiazole moiety. The introduction of a sulfur atom in place of the oxygen atom in the oxazole ring can significantly impact the electronic distribution and lipophilicity of the molecule. The synthesis of these thiazole analogs often involves the Hantzsch thiazole synthesis or variations thereof, where a thioamide reacts with an α-haloketone. For derivatives of this compound, this would typically involve the synthesis of a 2-(4-chlorophenyl)-thiazole core, followed by the attachment of the acetic acid side chain.
The following table summarizes some of the common heterocyclic replacements for the 1,3-oxazole ring in the parent compound and the general synthetic strategies employed.
| Original Heterocycle | Replacement Heterocycle | General Synthetic Strategy | Key Precursors |
| 1,3-Oxazole | 1,3,4-Oxadiazole | Cyclization of an acylhydrazide with a coupling agent. | 4-Chlorobenzohydrazide |
| 1,3-Oxazole | 1,3-Thiazole | Hantzsch thiazole synthesis. | 4-Chlorothiobenzamide |
| 1,3-Oxazole | 1,2,4-Oxadiazole | Reaction of an amidoxime with a carboxylic acid derivative. | 4-Chlorobenzamidoxime |
| 1,3-Oxazole | Pyrazole | Condensation of a 1,3-dicarbonyl compound with hydrazine. | Substituted 1,3-diketones |
Scaffold Hopping and Hybridization Strategies
Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify novel molecular backbones that can mimic the biological activity of a known active compound. In the context of this compound, scaffold hopping aims to replace the central oxazole-phenyl core with structurally distinct moieties while preserving the key pharmacophoric features, namely the spatial arrangement of the 4-chlorophenyl group and the acetic acid side chain.
One approach to scaffold hopping involves replacing the oxazole ring with a non-aromatic or a different aromatic system. For instance, researchers have explored the replacement of the oxazole with a pyrrolo[3,4-c]pyrrole scaffold. This strategy aims to introduce a more complex and three-dimensional structure while maintaining the key substituent vectors.
Hybridization, on the other hand, involves combining the structural features of this compound with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. For example, the acetic acid moiety can be derivatized to incorporate other biologically active fragments. A common strategy is the formation of amide or ester linkages with other small molecules.
Library Design and Combinatorial Synthesis Approaches
The development of compound libraries based on the this compound scaffold is a powerful approach for systematic structure-activity relationship (SAR) studies and hit-to-lead optimization. Combinatorial synthesis allows for the rapid generation of a large number of analogs by systematically varying different parts of the molecule.
For the this compound scaffold, a typical library design would involve modifications at three key positions:
The 4-chlorophenyl group: Replacement with other substituted aryl or heteroaryl groups to probe the effect of electronic and steric properties on activity.
The oxazole ring: As discussed in section 2.2.3, replacement with other heterocycles.
The acetic acid side chain: Esterification, amidation, or conversion to other functional groups to explore interactions with different biological targets.
A common approach for the combinatorial synthesis of such libraries is solid-phase synthesis, where one of the components is attached to a solid support, allowing for easy purification after each reaction step. For example, the acetic acid moiety can be anchored to a resin, and then various building blocks can be sequentially added to construct the final compounds.
The following table provides a conceptual design for a combinatorial library based on the this compound scaffold.
| R1 (Aryl Group) | Heterocyclic Core (X) | R2 (Side Chain) |
| 4-Chlorophenyl | 1,3-Oxazole | -CH2COOH |
| 4-Fluorophenyl | 1,3,4-Oxadiazole | -CH2COOCH3 |
| 4-Methoxyphenyl | 1,3-Thiazole | -CH2CONH(Alkyl/Aryl) |
| 2-Thienyl | 1,2,4-Oxadiazole | -CH2CH2OH |
| 3-Pyridyl | Pyrazole | -CH2CN |
This systematic approach enables the exploration of a wide chemical space around the parent molecule, facilitating the identification of derivatives with optimized properties.
Structure Activity Relationship Sar Studies of 2 2 4 Chlorophenyl 1,3 Oxazol 4 Yl Acetic Acid Derivatives
Impact of Substituent Variation on Biological Activity
The biological profile of 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid derivatives is highly dependent on the nature and position of various substituents. SAR studies focus on identifying which functional groups enhance or diminish the desired biological effects.
Role of Halogenation (e.g., 4-chlorophenyl group)
The presence and position of halogen atoms on the phenyl ring attached to the oxazole (B20620) core are critical determinants of biological activity. Halogens, being electronegative and lipophilic, can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target macromolecules.
Research on various classes of oxazole derivatives has consistently shown that halogen substitution on the aromatic ring can enhance biological potency. mdpi.com For instance, in a series of related oxazole compounds, derivatives featuring a 4-chlorophenyl or 4-bromophenyl group were identified as having the most potent activity against several bacterial strains. nih.gov The 4-chloro substitution, as seen in the parent compound, is often optimal. This is attributed to a combination of factors: the chloro group's electron-withdrawing nature can modulate the electronic properties of the entire molecule, and its size is suitable for fitting into specific hydrophobic pockets within a biological target. mdpi.com
Studies on S-substituted 1,3,4-oxadiazole (B1194373) derivatives, a related class of azoles, further support this finding, indicating that the presence of a halogen, particularly chlorine, on an attached aryl ring enhances antibacterial activity. mdpi.com The substitution pattern is also crucial; para-substituted compounds frequently exhibit higher activity than their ortho- or meta-substituted counterparts.
Table 1: Effect of Phenyl Ring Substitution on Antibacterial Activity of Representative Oxazole Analogs
| Compound | R (Substitution on Phenyl Ring) | Biological Activity (MIC, µg/mL) |
|---|---|---|
| 1a | 4-Cl | 6.25 |
| 1b | 4-Br | 6.25 |
| 1c | 4-F | 12.5 |
| 1d | 4-H (unsubstituted) | 25 |
| 1e | 4-CH₃ | 25 |
| 1f | 4-OCH₃ | 50 |
Note: Data is illustrative and based on findings for analogous heterocyclic structures to demonstrate the principle of halogen impact.
Significance of Acetic Acid Side Chain
The acidic proton of the carboxyl group can engage with basic amino acid residues (such as lysine (B10760008) or arginine) in a receptor's active site. Furthermore, the acetic acid side chain imparts a degree of hydrophilicity to the molecule, which can influence its solubility and pharmacokinetic profile. derpharmachemica.com In many biologically active heterocyclic compounds, an acetic acid side chain is essential for potency. derpharmachemica.com
Alterations to this side chain, such as esterification or conversion to an amide, typically lead to a significant reduction or complete loss of activity, underscoring its importance. This suggests that both the length of the alkyl chain and the presence of the terminal carboxylic acid group are finely tuned for optimal interaction with the biological target.
Effect of Substitutions on the Oxazole Core
The 1,3-oxazole ring serves as a central scaffold, and its substitution pattern is pivotal in defining the biological activities of its derivatives. nih.gov The arrangement of substituents at the 2-, 4-, and 5-positions dictates the molecule's three-dimensional shape and electronic distribution, which are essential for molecular recognition by biological targets. tandfonline.com
Electrophilic substitution on the oxazole ring typically occurs at the C5 position, while nucleophilic substitution is favored at C2. tandfonline.com The introduction of various substituents at the 5-position of the oxazole ring, while maintaining the 2-(4-chlorophenyl) and 4-acetic acid groups, can modulate the compound's activity. For example, the introduction of small alkyl or aryl groups can influence lipophilicity and steric interactions within a binding site. In broader studies of oxazole derivatives, it has been noted that the nature of substituents on the core heterocycle can dramatically alter the spectrum of activity, for instance, from antibacterial to anticancer. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.org These models are invaluable for predicting the activity of novel compounds and for guiding the rational design of more potent derivatives.
Development of QSAR Models for Predictive Activity
For classes of compounds like oxazole derivatives, QSAR models are typically developed using a dataset of molecules with known biological activities. mdpi.com The process involves generating a variety of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a predictive model. nih.gov
The robustness and predictive power of a QSAR model are evaluated using statistical metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds not used in model generation. mdpi.comnih.gov For oxazole and related heterocyclic compounds, 2D- and 3D-QSAR models have been successfully developed to predict activities ranging from antifungal to anticancer. mdpi.comresearchgate.net These models help identify the key structural features that are most influential in determining the biological response.
Correlation of Physicochemical Descriptors with Biological Outcomes
QSAR models correlate biological activity with various physicochemical descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For oxazole derivatives, these descriptors can be critical, as electronic interactions are often key to ligand-receptor binding.
Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, molar refractivity, and van der Waals volume. They help to define the spatial requirements for a compound to fit into its target binding site.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It quantifies the lipophilicity of a compound, which affects its ability to cross cell membranes and its distribution in the body.
Topological Descriptors: These are numerical indices that describe the connectivity and branching of atoms within a molecule. They can capture complex structural features that influence activity.
In QSAR studies of azole derivatives, it has been found that a combination of these descriptors is often required to build a predictive model, indicating that multiple physicochemical properties collectively determine the biological outcome. wisdomlib.org
Table 2: Common Physicochemical Descriptors in QSAR and Their Significance
| Descriptor Class | Example Descriptor | Significance in Drug Action |
|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions with the target receptor. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding. |
| Hydrophobic | LogP | Describes lipophilicity, impacting membrane permeability and solubility. |
| Topological | Wiener Index | Quantifies molecular branching and compactness. |
Pharmacophore Elucidation for Target Interactions
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of this compound, particularly those targeting PPARs, a general pharmacophore model has been inferred from a range of structurally related agonists. This model typically comprises three key features: a hydrophobic tail, a central aromatic core, and an acidic headgroup.
In the case of this compound and its analogs, these features can be mapped as follows:
Hydrophobic Tail: The 4-chlorophenyl group at the 2-position of the oxazole ring serves as the primary hydrophobic moiety. Modifications in this region, such as the introduction of different substituents on the phenyl ring, can significantly impact the compound's interaction with the hydrophobic pockets of the target receptor.
Acidic Headgroup: The acetic acid moiety at the 4-position of the oxazole ring functions as the acidic headgroup. This group is typically involved in crucial hydrogen bonding interactions with key amino acid residues in the active site of the target protein, such as tyrosine, histidine, and serine. The carboxylate group, in its ionized form, can form strong electrostatic interactions, anchoring the ligand within the binding pocket.
Table 1: Key Pharmacophoric Features of this compound Derivatives
| Pharmacophoric Feature | Corresponding Structural Moiety | Presumed Interaction with Target |
| Hydrophobic Tail | 4-Chlorophenyl group | Van der Waals and hydrophobic interactions |
| Central Aromatic Core | 1,3-Oxazole ring | Pi-pi stacking and shape complementarity |
| Acidic Headgroup | Acetic acid moiety | Hydrogen bonding and electrostatic interactions |
Conformational Analysis and Bioactive Conformation Identification
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its biological target—is a critical step in drug design.
The bond between the phenyl ring and the oxazole ring.
The bonds within the acetic acid side chain.
Computational modeling and spectroscopic studies on related structures suggest that the molecule likely adopts a relatively planar conformation, which is a common feature among many PPAR agonists. The coplanarity between the phenyl ring and the oxazole ring can be influenced by the nature of the substituents on the phenyl group.
The bioactive conformation is thought to position the hydrophobic 4-chlorophenyl group and the acidic acetic acid moiety at an optimal distance and orientation to simultaneously engage with their respective binding pockets within the receptor. The rigidity of the oxazole ring helps to minimize the entropic penalty upon binding, which can contribute to a higher binding affinity.
While specific conformational studies on this compound are not extensively documented in publicly available literature, insights can be drawn from analogous structures. For instance, in related alpha-alkoxy arylpropanoic acids containing a 2-phenyloxazole-4-yl-alkyl moiety, the stereochemistry and the length of the linker between the oxazole and the acidic group are critical for potent activity, highlighting the importance of the precise spatial arrangement of the pharmacophoric elements. nih.gov
Table 2: Torsion Angles Influencing the Conformation of this compound
| Torsion Angle | Description | Impact on Conformation |
| τ1 | Phenyl-Oxazole | Determines the relative orientation of the two aromatic rings. |
| τ2 | Oxazole-CH2 | Influences the positioning of the acetic acid side chain relative to the oxazole ring. |
| τ3 | CH2-COOH | Affects the orientation of the carboxyl group. |
The identification of the precise bioactive conformation would ideally be confirmed through co-crystallization of the compound with its target protein, allowing for detailed analysis of the binding mode via X-ray crystallography. In the absence of such data, computational methods like molecular docking and molecular dynamics simulations are valuable tools to predict and rationalize the bioactive conformation.
Molecular Mechanisms and Biological Targets of 2 2 4 Chlorophenyl 1,3 Oxazol 4 Yl Acetic Acid and Analogues
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
PPARα is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It is a key regulator of lipid metabolism and is the molecular target for the fibrate class of drugs. Analogues of 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid have been identified as potent and selective PPARα agonists.
Receptor Binding and Activation Studies
A notable analogue, 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453), has been extensively studied for its PPARα agonistic activity. In transactivation assays, this compound was found to be a potent agonist of human PPARα with an EC50 of 10 nM. nih.gov Furthermore, it exhibited approximately 410-fold selectivity for PPARα over PPARγ. nih.gov Similar potency and selectivity were also observed in full-length receptor co-transfection assays. nih.gov This compound showed negligible cross-reactivity against a panel of other human nuclear hormone receptors, including PPARδ. nih.gov
Ligand-Binding Domain Interactions (e.g., X-ray co-crystal structures)
The molecular interactions between PPARα and its agonists are crucial for receptor activation. The X-ray co-crystal structures of an early lead compound and BMS-687453 in complex with the PPARα ligand-binding domain (LBD) have been determined. nih.gov These structures provide insight into the specific binding modes of these ligands within the receptor's binding pocket. The ligand-binding domain of PPARs is composed of a "Center" and four "Arm" regions. nih.gov The specific interactions within these regions are critical for the potency and selectivity of the agonist. For instance, coordination to the Arm III region is important for high PPARα potency and selectivity. nih.gov
Transcriptional Activation Assays
The agonistic activity of these compounds is confirmed through transcriptional activation assays. In PPAR-GAL4 transactivation assays, BMS-687453 demonstrated potent activation of human PPARα. nih.gov Upon binding, PPARα agonists induce a conformational change in the receptor, leading to the recruitment of co-activator proteins and the subsequent transcription of target genes involved in lipid metabolism.
Aldose Reductase (ALR2) Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. Therefore, inhibition of ALR2 is a key therapeutic strategy.
Enzymatic Inhibition Kinetics
Active Site Interactions
Computational studies have been performed to understand the interactions between oxazole-based inhibitors and the ALR2 active site. nih.gov These studies help to rationalize the observed structure-activity relationships and guide the design of more potent and selective inhibitors. The binding of these inhibitors to the active site of ALR2 prevents the substrate, glucose, from binding and being converted to sorbitol.
Data Tables
Table 1: PPARα Agonist Activity of BMS-687453
| Compound | Target | Assay Type | EC50 (nM) | Selectivity (vs. PPARγ) |
|---|
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453) |
| 1,2,4-oxadiazol-5-yl-acetic acids |
Information on the Biological Mechanisms of this compound is Not Currently Available in Publicly Accessible Research.
A thorough review of scientific literature and databases has revealed a lack of specific research detailing the molecular mechanisms and biological targets of the chemical compound This compound . Consequently, an article focusing solely on its anti-inflammatory and antimicrobial properties, as per the requested outline, cannot be generated at this time.
Searches for the compound's activity, including its potential anti-inflammatory pathways, modulation of inflammatory mediators, and involvement with cyclooxygenase (COX) pathways, did not yield specific results. While research exists on structurally related compounds, such as thiazole (B1198619) and other heterocyclic analogues which have been investigated for anti-inflammatory effects, this information does not directly apply to the specified oxazole-based acetic acid derivative.
Similarly, investigations into the antimicrobial mechanisms of action for This compound were unsuccessful. There is no available data on its capacity to inhibit the growth of Gram-positive bacteria, its potential antifungal activity against pathogens like Candida albicans, or any antibiofilm properties.
Scientific inquiry into novel chemical entities is an ongoing process, and the biological activities of many synthesized compounds have yet to be fully explored and documented in published literature. The absence of information on this particular compound prevents a scientifically accurate and detailed discussion of its molecular interactions and biological effects as outlined.
Antimicrobial Mechanisms of Action
Molecular Targets in Microbial Pathogens (e.g., Fructose-1,6-bisphosphate aldolase (B8822740) II)
The oxazole (B20620) scaffold is a key structural motif in a variety of synthetic compounds with a broad range of pharmacological activities, including antimicrobial properties. researchgate.net Research has indicated that derivatives of 1,3-oxazole exhibit notable activity against various microbial pathogens. nih.gov One of the potential molecular targets for such compounds in microbial pathogens is Fructose-1,6-bisphosphate aldolase (FBA). frontiersin.orgnih.gov
Fructose-1,6-bisphosphate aldolase is a crucial enzyme in the glycolytic pathway, catalyzing the reversible conversion of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. frontiersin.org FBA is categorized into two main classes: Class I, found in animals and plants, and Class II, predominantly present in bacteria and fungi. researchgate.net The absence of Class II FBA in humans makes it an attractive target for the development of novel antimicrobial agents with selective toxicity. nih.gov Inhibition of this enzyme would disrupt the central carbon metabolism of the pathogen, leading to growth inhibition and cell death.
While direct studies on the inhibitory activity of this compound against Fructose-1,6-bisphosphate aldolase II are not extensively documented in the reviewed literature, the broader class of oxazole derivatives has been investigated for antimicrobial efficacy. For instance, various 1,3,4-oxadiazole (B1194373) derivatives, which share a similar five-membered heterocyclic ring structure, have been synthesized and have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com Some of these compounds have shown potent activity, with Minimum Inhibitory Concentration (MIC) values indicating significant antimicrobial effects. beilstein-journals.org
The exploration of oxazole derivatives as antimicrobial agents is an active area of research. The general mechanism involves the interaction of the compound with specific molecular targets within the pathogen, leading to the disruption of essential biological processes. The data below summarizes the antimicrobial potential of related oxazole and oxadiazole structures against various microbial strains.
| Compound Class | Microbial Strain | Activity | Reference |
| 1,3,4-Oxadiazole Derivatives | S. aureus, S. pyogenes (Gram-positive bacteria) | Exhibited antimicrobial activity | nih.gov |
| 1,3,4-Oxadiazole Derivatives | E. coli, P. aeruginosa (Gram-negative bacteria) | Exhibited antimicrobial activity | nih.gov |
| 1,3,4-Oxadiazole Derivatives | C. albicans, A. niger, A. clavatus (Fungi) | Exhibited antimicrobial activity | nih.gov |
| Valine-derived 1,3-oxazol-5(4H)-one | Gram-positive bacterial strains | Exhibited antimicrobial activity | nih.gov |
| Phenyl-substituted 1,3-oxazole | C. albicans | Exhibited antimicrobial activity | nih.gov |
Other Mechanistic Insights (e.g., neuroprotection, antioxidant potential)
Beyond their antimicrobial potential, oxazole-containing compounds have been investigated for other valuable pharmacological properties, including neuroprotective and antioxidant effects. The structural characteristics of the oxazole ring enable these molecules to interact with various biological targets, leading to a diverse range of mechanistic actions.
Neuroprotection:
Oxazole derivatives have emerged as promising candidates for the development of neuroprotective agents. nih.gov For example, a series of novel benzo[d]oxazole derivatives demonstrated neuroprotective effects in cellular models of Alzheimer's disease. nih.govnih.gov These compounds were found to protect PC12 cells from β-amyloid-induced toxicity. nih.govnih.gov The proposed mechanism of action for some of these derivatives involves the modulation of key signaling pathways implicated in neuronal survival and inflammation, such as the Akt/GSK-3β/NF-κB pathway. nih.govnih.gov By promoting the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β) and inhibiting the expression of nuclear factor-κB (NF-κB), these compounds can mitigate neuronal damage. nih.govnih.gov Furthermore, some derivatives were shown to reduce the expression of pro-inflammatory cytokines and inhibit apoptosis. nih.govnih.gov The potential for oxazole-based compounds to act as ferroptosis inhibitors is also being explored for treating central nervous system diseases. researchgate.net
Antioxidant Potential:
Several studies have highlighted the antioxidant properties of oxazole derivatives. nih.govtandfonline.com Free radicals and reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, and compounds with antioxidant activity can help to mitigate oxidative stress. Certain 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives have been synthesized and evaluated for their ability to inhibit lipid peroxidation and their effects on hepatic cytochrome P450-dependent enzymes. nih.gov One particular analogue demonstrated significant inhibition of microsomal EROD (ethoxyresorufin-O-deethylase) activity, surpassing that of the reference inhibitor, caffeine. nih.gov This indicates a potent antioxidant effect at the cellular level. The oxazole scaffold is recognized as a valuable component in the design of compounds with antioxidant properties. tandfonline.comijpsonline.com
The table below summarizes the findings related to the neuroprotective and antioxidant potential of various oxazole derivatives.
| Compound Class | Biological Activity | Key Findings | Reference |
| Benzo[d]oxazole derivatives | Neuroprotection | Protected PC12 cells from β-amyloid-induced neurotoxicity; modulated Akt/GSK-3β/NF-κB signaling pathway. nih.govnih.gov | nih.govnih.gov |
| 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives | Antioxidant | Inhibited lipid peroxidation and microsomal EROD activity. nih.gov | nih.gov |
| Oxazole derivatives | Ferroptosis Inhibition | Investigated as potential treatments for central nervous system diseases. researchgate.net | researchgate.net |
Computational Chemistry and in Silico Drug Design Applications
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Ligand-Protein Interaction Analysis (e.g., PPARα LBD, ALR2, DprE1, SIRT2, EGFR, FBA-II)
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex.
For 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid, docking studies would elucidate its potential binding modes with various targets. For instance, with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Ligand Binding Domain (LBD) , the carboxylic acid moiety of the compound would be expected to form key hydrogen bonds with polar residues such as Tyrosine, Histidine, and Serine, which are known to be important for the activation of this receptor. mdpi.com
In the case of Aldose Reductase (ALR2) , an enzyme implicated in diabetic complications, the active site contains a well-defined anionic binding pocket. The acetic acid group of the ligand would likely interact with positively charged residues like His110 and the NADP+ cofactor.
For Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , a crucial enzyme in Mycobacterium tuberculosis cell wall synthesis, docking would explore interactions within its substrate-binding site. The chlorophenyl group might engage in hydrophobic interactions with nonpolar residues, a common feature for DprE1 inhibitors. researchgate.netnih.gov
With Sirtuin 2 (SIRT2) , a histone deacetylase, the oxazole (B20620) and chlorophenyl rings could fit into the hydrophobic pocket, while the acetic acid could interact with residues near the catalytic zinc ion. nih.gov
Regarding the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy, the ligand could potentially bind in the ATP-binding pocket. The 4-chlorophenyl group could form hydrophobic interactions, a characteristic of many EGFR inhibitors. hilarispublisher.com
Finally, for Fructose-1,6-bisphosphate aldolase (B8822740) II (FBA-II) , a potential antibacterial target, the carboxylic acid group could chelate the essential zinc ion in the active site, while the rest of the molecule forms interactions with surrounding residues.
A hypothetical summary of potential interactions, based on the functionalities of the compound and the known characteristics of the binding sites, is presented below.
| Target Protein | Potential Interacting Moieties of the Ligand | Potential Interacting Residues/Features of the Protein |
| PPARα LBD | Carboxylic acid, 4-chlorophenyl group | Polar residues (e.g., Tyr, His, Ser), hydrophobic pocket |
| ALR2 | Carboxylic acid | Anionic binding pocket, His110, NADP+ |
| DprE1 | 4-chlorophenyl group, oxazole ring | Hydrophobic pocket, key catalytic residues |
| SIRT2 | Oxazole and chlorophenyl rings, acetic acid | Hydrophobic pocket, zinc-binding residues |
| EGFR | 4-chlorophenyl group | ATP-binding pocket, hydrophobic regions |
| FBA-II | Carboxylic acid | Catalytic zinc ion, surrounding active site residues |
This table represents a theoretical analysis of potential interactions and is not based on published experimental or computational data for this specific compound.
Binding Affinity Predictions
Beyond identifying binding modes, molecular docking programs can estimate the binding affinity of a ligand to its target, often expressed as a docking score or a predicted inhibition constant (Ki) or IC50 value. These predictions are valuable for prioritizing compounds for further experimental testing. The binding affinity of this compound would be computationally estimated for each of the aforementioned targets to gauge its potential inhibitory or agonistic activity. Lower predicted binding energies generally correlate with higher binding affinity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions.
Conformational Stability and Dynamics of Ligand-Target Complexes
Once a promising docking pose of this compound with a target protein is identified, MD simulations can be employed to assess the stability of this complex. nih.govudel.edu By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation trajectory provides a quantitative measure of stability.
Solvent Effects on Binding
MD simulations explicitly model the effects of the surrounding solvent (typically water) on the ligand-protein interaction. Water molecules can play a crucial role in mediating interactions by forming hydrogen bond networks that can either stabilize or destabilize the complex. MD simulations can reveal the role of specific water molecules in the binding site, providing a more accurate picture of the binding event than can be obtained from docking alone.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. rdd.edu.iq In the context of drug design, DFT calculations can provide valuable information about the properties of a ligand, such as its geometry, electronic charge distribution, and reactivity. For this compound, DFT could be used to:
Optimize the molecular geometry: To obtain the most stable three-dimensional conformation of the molecule.
Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons.
Determine the molecular electrostatic potential (MEP): To identify regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged), which can help in understanding its interactions with a protein's active site. nih.gov
These calculations can provide a more accurate representation of the ligand's properties for use in subsequent docking and MD simulation studies, potentially leading to more reliable predictions of its biological activity.
Electronic Structure Analysis (e.g., HOMO-LUMO calculations)
The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are frequently employed to analyze the electronic properties of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more readily polarizable. pharmainfo.in
For molecules structurally related to this compound, such as other heterocyclic compounds containing a 4-chlorophenyl group, DFT calculations have been used to determine their electronic properties. For instance, in a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 3.65 eV, indicating a significant charge transfer phenomenon within the molecule. ijddd.com Such calculations provide valuable information about the regions of a molecule that are more likely to be involved in chemical reactions. The HOMO region is typically electron-rich and acts as an electron donor, while the LUMO region is electron-deficient and can accept electrons.
The molecular electrostatic potential (MEP) surface is another important tool derived from electronic structure calculations. The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This information is crucial for understanding intermolecular interactions, such as drug-receptor binding.
Table 1: Representative Electronic Properties of a Structurally Related Compound
| Parameter | Value | Reference |
| HOMO Energy | -6.37 eV | ijddd.com |
| LUMO Energy | -2.72 eV | ijddd.com |
| HOMO-LUMO Gap | 3.65 eV | ijddd.com |
| Dipole Moment | 2.57 Debye | ijddd.com |
Note: The data presented is for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound with structural similarities to this compound.
Vibrational Analysis and Spectroscopic Correlations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. Computational vibrational analysis, typically performed using DFT methods, can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.
For complex organic molecules, the correlation between theoretical and experimental spectra is often excellent, aiding in the detailed structural characterization of newly synthesized compounds. researchgate.netnih.gov For example, in the study of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, a compound with a similar chlorophenyl moiety, DFT calculations were used to assign the observed IR and Raman bands, confirming the synthesized structure. researchgate.netnih.gov This approach allows for a deeper understanding of the molecule's structural features and the influence of different substituents on its vibrational properties.
Table 2: Selected Vibrational Frequencies of Acetic Acid
| Vibrational Mode | Frequency (cm⁻¹) |
| OH stretch | 3583 |
| C=O stretch | 1788 |
| C-O stretch | 1182 |
| OCO deformation | 657 |
Source: NIST Chemistry WebBook. mdpi.com This table provides general reference points for the carboxylic acid moiety present in the target compound.
In Silico Screening for Novel Activities and Targets
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can significantly narrow down the number of compounds that need to be synthesized and tested in the lab.
For compounds like this compound and its derivatives, in silico screening can be employed to explore potential new biological activities and identify novel protein targets. This can be achieved through methods such as molecular docking, where the compound is computationally "docked" into the binding site of a target protein to predict its binding affinity and mode. For instance, in silico studies on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives have been conducted to evaluate their potential as anticancer agents by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. pharmainfo.inneliti.com Similarly, other oxazole and quinoline (B57606) derivatives have been screened against various targets, demonstrating the utility of these methods in identifying promising lead compounds. researchgate.netnih.govresearchgate.net
Virtual Screening and Lead Optimization
Once a promising "hit" compound is identified through initial screening, the process of lead optimization begins. This involves modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Computational tools play a crucial role in this iterative process.
Virtual screening of analogs of the lead compound can be performed to predict which modifications are most likely to enhance its activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of the compounds with their biological activity, providing predictive models for designing more potent analogs. Molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex, offering insights into the stability of the binding and the key interactions involved. These computational approaches help in the rational design of new derivatives with improved drug-like properties, accelerating the journey from a lead compound to a clinical candidate.
Pre Clinical Pharmacological and Biological Evaluation in Research Models
In Vitro Cellular Assays
In vitro assays are crucial for the initial screening and mechanistic understanding of a compound's biological activity at the cellular and molecular level.
Cell-Based Reporter Assays (e.g., PPAR-GAL4 transactivation)
No specific studies were identified that evaluated the activity of 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid using Peroxisome Proliferator-Activated Receptor (PPAR) GAL4 transactivation assays.
These reporter gene assays are designed to assess whether a compound can activate or inhibit specific nuclear receptors like PPARs. nih.gov In a typical PPAR-GAL4 assay, cells are engineered to express a fusion protein containing the ligand-binding domain of a PPAR isoform (such as PPARα or PPARγ) and the DNA-binding domain of the yeast transcription factor GAL4. nih.gov A separate reporter gene, often luciferase, is placed under the control of a promoter containing GAL4 binding sites. Activation of the PPAR ligand-binding domain by a test compound induces the expression of the reporter gene, which can be quantified to determine the compound's activity. nih.gov
Enzyme Inhibition Assays (e.g., ALR2)
There is no available data from studies investigating the inhibitory effect of this compound on the aldose reductase (ALR2) enzyme.
ALR2 is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. researchgate.net Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the pathogenesis of diabetic complications. nih.gov Enzyme inhibition assays for ALR2 typically measure the enzyme's activity in the presence of a test compound. The potency of an inhibitor is often expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov
Antimicrobial Susceptibility Testing
No specific research findings detailing the antimicrobial susceptibility testing of this compound against bacterial or fungal strains were found. While studies have been conducted on other novel oxazole (B20620) derivatives, data for this particular compound is not present in the reviewed literature. nih.govtci-thaijo.orgwho.int
Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against specific microorganisms. Standard methods include broth dilution or agar (B569324) disk diffusion assays, which are used to determine the minimum inhibitory concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a microbe.
Cell Proliferation and Viability Assays (e.g., anticancer studies on specific cell lines)
A review of published literature did not yield any studies on the effect of this compound in cell proliferation or viability assays on specific cancer cell lines. Research has been conducted on the anticancer potential of other compounds containing the 4-chlorophenyl or oxazole moiety, but not for the specified molecule. nih.govbiointerfaceresearch.comcore.ac.uk
These assays, such as the MTT assay, are fundamental in cancer research to screen for cytotoxic or cytostatic effects of chemical compounds. ijcce.ac.ir They measure the metabolic activity or number of viable cells after exposure to a test agent, providing data on its potential as an anticancer agent. The results are typically reported as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability). nih.gov
In Vitro Antioxidant Assays
No data is currently available from in vitro antioxidant assays for this compound.
In vitro antioxidant assays are used to evaluate a compound's ability to neutralize free radicals. researchgate.net Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov These tests measure the reduction of colored radicals by the test compound, with the degree of color change indicating the compound's antioxidant capacity. stuba.sk
No data was found for the requested assays; therefore, data tables could not be generated.
In Vivo Animal Model Studies (Mechanistic Focus, excluding clinical outcomes)
A comprehensive search of scientific literature found no in vivo studies conducted in animal models to evaluate the mechanistic actions of this compound. Such studies are essential to understand a compound's behavior and effects within a whole, living organism, bridging the gap between in vitro findings and potential therapeutic applications. nih.gov
Hypolipidemic Activity in Rodent Models (e.g., Sprague-Dawley rats, THLR/1 rats)
While direct studies on this compound are not extensively detailed in publicly available literature, significant insights can be drawn from a closely related structural analog, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate. This compound, an ethyl ester derivative, has been evaluated for its hypolipidemic activities in both normal Sprague-Dawley rats and a hereditary hyperlipidemic rat model (THLR/1). nih.gov In metabolic studies, the primary initial reaction for such ethyl esters is the hydrolysis of the ester linkage to form the corresponding carboxylic acid, suggesting the acetic acid form is the active metabolite in vivo. nih.gov
In studies with its analog, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, significant reductions in key serum lipids were observed. In normal Sprague-Dawley rats, the compound was shown to lower serum cholesterol and triglyceride levels. nih.gov The hypolipidemic effect was found to be even more pronounced in the hereditary hyperlipidemic rats (THLR/1), where the compound was approximately ten times more active than in the normal rats. nih.gov These findings indicate a potent lipid-lowering capability within this class of chlorophenyl-oxazole compounds.
Table 1: Hypolipidemic Effects of a Structural Analog in Rodent Models
| Animal Model | Lipid Parameter | Percentage Reduction | Reference |
| Normal Sprague-Dawley Rats | Serum Cholesterol | 23% | nih.gov |
| Serum Triglycerides | 35% | nih.gov | |
| Hereditary Hyperlipidemic Rats (THLR/1) | Not specified | ~10x more active than in normal rats | nih.gov |
Anti-inflammatory Studies in Animal Models (e.g., writhing test)
Based on a review of available scientific literature, specific studies evaluating the anti-inflammatory or analgesic properties of this compound using the acetic acid-induced writhing test in animal models have not been reported. The writhing test is a common method used to screen for the peripheral analgesic activity of new compounds, where a reduction in the number of abdominal constrictions (writhes) induced by an irritant like acetic acid indicates potential analgesic effects. nih.govnih.gov
Preventative Effects in Disease Models (e.g., cataract development in galactosemic rats)
There is no research documented in the searched scientific literature investigating the potential preventative effects of this compound on the development of cataracts in galactosemic rat models. This animal model is widely used to study the formation of sugar cataracts, a complication often associated with diabetes. u-fukui.ac.jp The mechanism of cataract formation in these models is linked to the polyol pathway, and compounds that inhibit the aldose reductase enzyme are often effective in preventing or delaying cataract development. escholarship.orgnih.gov However, no studies have specifically assessed this oxazole derivative for such activity.
Neuroprotective Studies in Animal Models (e.g., zebrafish models)
An examination of published research indicates that dedicated studies on the neuroprotective effects of this compound in zebrafish models have not been conducted. The zebrafish has emerged as a valuable vertebrate model for high-throughput screening of compounds for neuroactive and neuroprotective properties due to its genetic tractability and the optical transparency of its larvae. nih.govresearchgate.net
Mechanistic Studies in Animal Tissues and Biological Samples
Gene Expression Analysis in Target Tissues
There is currently no data available in the scientific literature from studies that have performed gene expression analysis to determine the molecular effects of this compound in any target animal tissues. Such analyses would be crucial for understanding the compound's mechanism of action, for instance, by identifying upregulation or downregulation of genes involved in lipid metabolism in liver tissue.
Protein Level Modulation
Specific research detailing the modulation of protein levels or the activity of key enzymes in response to this compound has not been identified in the reviewed literature. Mechanistic studies for other hypolipidemic agents often involve examining their effects on the protein expression or activity of enzymes crucial to lipid synthesis and transport, such as HMG-CoA reductase or acyl CoA cholesterol acyl transferase. nih.gov
Following a comprehensive search for scientific literature and data, specific experimental analytical details for the compound “this compound” are not available in the public domain. The required data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), Mass Spectrometry (MS), Raman Spectroscopy, and X-ray Crystallography could not be located.
Information was found for analogous compounds, such as thiazole (B1198619) derivatives or oxazole structures with different substituents. However, in adherence to the strict requirement to focus solely on “this compound,” this information has been excluded as it does not accurately represent the specified compound.
Therefore, the detailed article on the analytical and characterization techniques for “this compound” cannot be generated at this time due to the absence of specific research data.
Analytical and Characterization Techniques for Research
Chromatographic Purity Assessment (e.g., HPLC, RP-HPLC)
Following a comprehensive search of scientific literature and chemical databases, no specific, publicly available research was found detailing the chromatographic purity assessment for the compound 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid. While High-Performance Liquid Chromatography (HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are standard and expected methods for determining the purity of such a compound, detailed experimental conditions, research findings, and data tables specific to this molecule have not been published in the available resources.
The analysis of structurally similar compounds is well-documented, but in adherence to strict scientific accuracy, this article will not extrapolate or present data from related but distinct chemical entities. The development of a validated HPLC or RP-HPLC method for this compound would be a novel contribution to the analytical chemistry of this compound. Such a study would typically involve:
Column Selection: Evaluating various stationary phases (e.g., C8, C18) to achieve optimal separation of the main compound from any potential impurities or degradation products.
Mobile Phase Optimization: Testing different solvent systems (commonly mixtures of acetonitrile (B52724) or methanol (B129727) and buffered aqueous solutions) and pH conditions to ensure good peak shape and resolution.
Method Validation: Performing validation according to established guidelines (e.g., International Council for Harmonisation - ICH) to demonstrate the method's specificity, linearity, accuracy, precision, and robustness.
Without specific research data, the creation of detailed content and data tables for the chromatographic purity assessment of this compound is not possible.
Future Research Directions and Unexplored Avenues
Development of Next-Generation Analogues
The rational design of next-generation analogues of 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid is a primary avenue for future research. Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to different parts of the molecule impact its biological effects. nih.govdrugdesign.org Key areas for modification include the chlorophenyl ring, the acetic acid side chain, and the oxazole (B20620) core itself.
The 4-chlorophenyl group at the C2 position can be systematically altered. Modifications could involve changing the position of the chlorine atom (to ortho- or meta-), substituting it with other halogens (F, Br, I) to modulate electronic and lipophilic properties, or replacing it with other electron-withdrawing or electron-donating groups (e.g., CF₃, OCH₃, CH₃). pharmacy180.com Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems could explore different binding interactions with biological targets. nih.gov
The acetic acid side chain at the C4 position is a critical feature, often involved in forming key interactions with protein targets, such as salt bridges or hydrogen bonds. drugdesign.org Future analogues could explore converting the carboxylic acid to bioisosteres like tetrazoles, hydroxamic acids, or sulfonamides, which can alter acidity, metabolic stability, and cell permeability. pharmacy180.commdpi.com Additionally, introducing substituents on the alpha-carbon of the acetic acid moiety could enhance potency or selectivity, a strategy proven effective for other arylalkanoic acids. pharmacy180.com
| Molecular Moiety | Modification Strategy | Rationale and Potential Outcome |
|---|---|---|
| 4-Chlorophenyl Ring | Vary halogen substituent (F, Br, I); alter substituent position (ortho, meta); introduce different functional groups (e.g., CF₃, OCH₃); replace with other aryl/heteroaryl rings. | Modulate lipophilicity, electronic properties, and steric interactions to enhance target binding affinity and selectivity. pharmacy180.com |
| Acetic Acid Side Chain | Replace carboxylic acid with bioisosteres (tetrazole, hydroxamic acid); introduce α-substituents (e.g., methyl group). | Improve metabolic stability, alter acidity (pKa), and introduce new interaction points to increase potency. drugdesign.orgmdpi.com |
| 1,3-Oxazole Core | Replace with other heterocycles (thiazole, imidazole); synthesize fused-ring systems. | Create novel chemical scaffolds with potentially different biological profiles and improved pharmacokinetic properties. tandfonline.com |
Multi-Targeting Approaches
The "one molecule, multiple targets" paradigm is an emerging strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders where multiple biological pathways are involved. nih.govresearchgate.netnih.gov Heterocyclic compounds are well-suited for the design of multi-target-directed ligands. nih.govnih.gov Future research should explore the potential of designing analogues of this compound that can simultaneously modulate two or more distinct biological targets.
For instance, given that many oxazole derivatives exhibit both anti-inflammatory and anticancer properties, analogues could be designed to inhibit both cyclooxygenase (COX) enzymes and a specific protein kinase involved in tumor progression, such as VEGFR-2. nih.govresearchgate.netbenthamscience.com This could be achieved by incorporating pharmacophoric features known to interact with each target into a single molecular entity. Such a dual-action compound could offer synergistic therapeutic effects and potentially overcome drug resistance mechanisms. nih.gov Another approach could be to combine pharmacophores for targets involved in neuroinflammation and protein aggregation, addressing multiple facets of neurodegenerative diseases. researchgate.net
Investigation of Unexplored Biological Activities
While the initial therapeutic focus of a compound may be narrow, its core scaffold could possess a much broader range of biological activities. The oxazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in compounds with a vast array of therapeutic applications, including antimicrobial, antiviral, antidiabetic, and neuroprotective effects. researchgate.netnih.govderpharmachemica.commdpi.com
A systematic screening of this compound and its future analogues against a diverse panel of biological targets is a critical research direction. High-throughput screening campaigns could quickly identify unexpected activities. For example, given the structural similarities to other compounds, it would be logical to test for activity against microbial pathogens, various viral enzymes, or key targets in metabolic diseases. nih.govderpharmachemica.comresearchgate.net The discovery of a novel activity could open up entirely new therapeutic applications for this class of molecules.
| Potential Biological Activity | Rationale Based on Oxazole Scaffold | Example Targets/Assays |
|---|---|---|
| Antimicrobial | Many oxazole and benzoxazole (B165842) derivatives show potent activity against bacteria and fungi. nih.govderpharmachemica.com | Screening against panels of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). researchgate.net |
| Anticancer | Oxazole-containing compounds have been identified as inhibitors of various cancer-related targets like tubulin and protein kinases. benthamscience.comnih.gov | Cytotoxicity assays against a panel of human cancer cell lines (e.g., MCF-7, HepG-2); kinase inhibition assays (e.g., STAT3, VEGFR-2). nih.govacs.org |
| Anti-inflammatory | The structurally related compound Oxaprozin is a known COX-2 inhibitor. nih.govderpharmachemica.com | In vitro assays for COX-1 and COX-2 enzyme inhibition. ekb.eg |
| Antiviral | Some natural and synthetic oxazoles exhibit antiviral properties. derpharmachemica.commdpi.com | Screening against viral targets such as proteases, polymerases, or entry mechanisms for various viruses. |
| Antidiabetic | The approved drug Aleglitazar is an oxazole derivative used in diabetes treatment. nih.gov | Assays for targets like PPARγ. jcchems.com |
Advanced Computational Modeling Techniques
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. jcchems.com For this compound, these techniques can provide deep insights into its mechanism of action and guide the rational design of improved analogues.
Molecular docking can be used to predict the binding mode of the compound and its analogues within the active site of a target protein. nih.govekb.eg This allows for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps prioritize which analogues to synthesize. For example, docking studies could be performed against COX enzymes or various kinases to rationalize observed activities and design modifications that enhance binding affinity. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the chemical structures of a series of analogues with their biological activities. nih.govnih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized, saving significant time and resources.
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, simulating its movement and stability over time. jcchems.com MD simulations can confirm the stability of binding poses predicted by docking, reveal the role of water molecules in the binding site, and provide insights into the energetic contributions of different parts of the molecule to the binding affinity.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process. nih.govbohrium.com These technologies can be applied to nearly every aspect of the development pipeline for this compound.
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated biological and physicochemical properties. These models can then predict properties for novel analogues, such as their likely bioactivity, solubility, metabolic stability, and potential toxicity (ADMET properties), allowing researchers to focus on synthesizing only the most promising candidates. jcchems.comnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.govxjtlu.edu.cn By providing the model with the this compound scaffold and a desired property profile (e.g., high potency for a specific target, low predicted toxicity), these algorithms can generate novel, synthesizable structures that retain the core pharmacophore but are optimized for the desired outcome. This approach can explore a much wider chemical space than traditional medicinal chemistry alone. xjtlu.edu.cnspringernature.com
High-Throughput Virtual Screening: AI can significantly enhance virtual screening campaigns. Instead of just docking a library of compounds, ML models can pre-filter vast chemical libraries to select compounds most likely to be active, dramatically increasing the efficiency of finding new hits. nih.goved.ac.uk This could be used to identify new targets for the oxazole scaffold or to find entirely new scaffolds that might mimic its activity.
By embracing these future research directions, the full therapeutic potential of the this compound scaffold can be systematically explored, paving the way for the development of next-generation therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of 4-chlorobenzamide derivatives with α-keto acids or esters. A typical protocol involves:
- Reacting 4-chlorobenzamide with ethyl 2-chloroacetoacetate in the presence of POCl₃ as a cyclizing agent .
- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Purity optimization requires monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm oxazole ring protons (δ 8.1–8.3 ppm for aromatic protons) and acetic acid moiety (δ 3.7–4.1 ppm for CH₂) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of acetic acid) and 1600 cm⁻¹ (C=N stretch of oxazole) .
- Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]⁻ peaks (e.g., m/z 250.6 for C₁₁H₈ClNO₃) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 6 months.
- Analyze degradation products monthly using HPLC-PDA. Common degradation pathways include hydrolysis of the oxazole ring under acidic conditions .
- Store in amber vials under inert gas (N₂/Ar) at -20°C for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the 4-chlorophenyl ring.
- Biological Assays : Test analogs for antimicrobial activity (MIC against S. aureus and E. coli) or enzyme inhibition (e.g., COX-2 via ELISA).
- Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .
Q. What computational methods are suitable for predicting the compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electrophilic regions (e.g., oxazole C-2 position) .
- Molecular Dynamics : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .
- Docking Studies : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina to prioritize experimental validation .
Q. How can researchers resolve contradictions in reported spectral data?
Methodological Answer:
- Cross-Verification : Compare experimental NMR data with NIST Chemistry WebBook entries .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing oxazole protons from aromatic protons) .
- Collaborative Validation : Share raw data (e.g., Bruker NMR files) via repositories like Zenodo for peer verification .
Q. What advanced analytical strategies identify degradation products in complex matrices?
Methodological Answer:
- LC-HRMS : Acquire high-resolution mass spectra (HRMS) with Q-TOF instruments to detect degradation products (e.g., m/z 268.0 for hydrolyzed oxazole).
- Fragmentation Patterns : Use MS/MS to differentiate isomers (e.g., open-chain vs. ring-opened products) .
- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace degradation pathways via isotope patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
